3-Allyloxycarbonylamino-cyclohexanecarboxylic acid
Overview
Description
3-Allyloxycarbonylamino-cyclohexanecarboxylic acid is an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Synthesis Analysis
The synthesis of 3-Allyloxycarbonylamino-cyclohexanecarboxylic acid could potentially involve nucleophilic acyl substitution reactions of carboxylic acids . Carboxylic acids can be converted to acid chlorides by reaction with thionyl chloride (SOCl2). During the reaction with thionyl chloride, the hydroxyl group of the carboxylic acid is converted to an acyl chlorosulfite moiety which is a better leaving group .Molecular Structure Analysis
The molecular formula of 3-Allyloxycarbonylamino-cyclohexanecarboxylic acid is C22H22N2O6 . Its molecular weight is 410.426 g/mol . The InChI Key is MPVGCCAXXFLGIU-IBGZPJMESA-N .Chemical Reactions Analysis
Carboxylic acids can be successfully converted into acid chlorides, acid anhydrides, esters, and amides through nucleophilic acyl substitution . The direct conversion of a carboxylic acid to an amide is difficult because amines are basic and tend to convert carboxylic acids to their highly unreactive carboxylates .Mechanism of Action
Safety and Hazards
The safety data sheet for 3-Allyloxycarbonylamino-cyclohexanecarboxylic acid indicates that it is recommended for use as laboratory chemicals . It should not be used for food, drug, pesticide, or biocidal product use . In case of contact, rinse immediately with plenty of water and get medical attention .
properties
IUPAC Name |
3-(prop-2-enoxycarbonylamino)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-6-16-11(15)12-9-5-3-4-8(7-9)10(13)14/h2,8-9H,1,3-7H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGNIEBAURMBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyloxycarbonylamino-cyclohexanecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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